molecular formula C19H21N3O3 B8042465 N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide

Cat. No.: B8042465
M. Wt: 339.4 g/mol
InChI Key: MXDOTQDVAVRXRA-UHFFFAOYSA-N
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Description

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenylacetyl group, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18(14-15-6-2-1-3-7-15)20-17-9-5-4-8-16(17)19(24)21-22-10-12-25-13-11-22/h1-9H,10-14H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDOTQDVAVRXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the benzamide intermediate with morpholine under appropriate conditions, such as heating in a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzylamine: Similar structure but with an amine group instead of a benzamide.

Uniqueness

N-morpholin-4-yl-2-[(2-phenylacetyl)amino]benzamide is unique due to its combination of a morpholine ring, phenylacetyl group, and benzamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

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